5,7-Diaminoquinoline-2,8-diol dihydrochloride 5,7-Diaminoquinoline-2,8-diol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1798004-66-6
VCID: VC0032270
InChI: InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H
SMILES: C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl
Molecular Formula: C₉H₁₁Cl₂N₃O₂
Molecular Weight: 264.11

5,7-Diaminoquinoline-2,8-diol dihydrochloride

CAS No.: 1798004-66-6

Cat. No.: VC0032270

Molecular Formula: C₉H₁₁Cl₂N₃O₂

Molecular Weight: 264.11

* For research use only. Not for human or veterinary use.

5,7-Diaminoquinoline-2,8-diol dihydrochloride - 1798004-66-6

Specification

CAS No. 1798004-66-6
Molecular Formula C₉H₁₁Cl₂N₃O₂
Molecular Weight 264.11
IUPAC Name 5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride
Standard InChI InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H
SMILES C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl

Introduction

Chemical Structure and Properties

5,7-Diaminoquinoline-2,8-diol dihydrochloride belongs to the quinoline family of heterocyclic compounds, featuring a distinctive structure with specific functional groups that determine its chemical behavior and biological potential. The core structure consists of a quinoline scaffold (a benzene ring fused with a pyridine ring) with amino groups at positions 5 and 7, and hydroxyl groups at positions 2 and 8. The dihydrochloride salt formation typically involves protonation of the basic nitrogen atoms in the molecule.

The presence of hydroxyl groups, particularly at position 8, is significant as 8-hydroxyquinoline derivatives are known for their metal chelation properties. According to research, 8-hydroxyquinoline and its derivatives have found extensive application as analytical reagents in absorption spectrophotometry, fluorimetry, solvent extraction, and partition chromatography . The 2-hydroxyl group further enhances the compound's metal-binding capacity, potentially creating a bidentate or even tridentate chelation system when combined with the quinoline nitrogen.

The amino groups at positions 5 and 7 introduce basic centers that influence the electronic properties of the quinoline ring system. These electron-donating substituents likely increase the electron density in the aromatic rings, potentially enhancing interactions with biological targets. In the dihydrochloride form, these amino groups would be protonated, affecting solubility and hydrogen-bonding properties.

Physical Properties

Table 1: Predicted Physical Properties of 5,7-Diaminoquinoline-2,8-diol Dihydrochloride

PropertyExpected CharacteristicsRationale
AppearanceCrystalline solidTypical for hydrochloride salts of aromatic amines
SolubilityHighly water-solubleDue to salt formation; limited solubility in non-polar solvents
StabilityPotentially sensitive to oxidationCommon for compounds with amino and phenolic groups
UV-Vis AbsorptionCharacteristic absorption bandsAromatic system with electron-donating substituents
Acid-Base BehaviorMultiple pKa valuesDue to presence of amino groups and phenolic hydroxyls
Metal ChelationStrong affinity for transition metalsDue to strategically positioned hydroxyl groups

Biological Activities and Mechanisms

The potential biological activities of 5,7-diaminoquinoline-2,8-diol dihydrochloride can be inferred from structurally related quinoline derivatives that have demonstrated significant pharmacological properties.

Antimicrobial Activity

8-Hydroxyquinoline derivatives and their transition metal complexes have demonstrated significant antibacterial activity . The presence of the 8-hydroxyl group in 5,7-diaminoquinoline-2,8-diol dihydrochloride, combined with the amino functionalities at positions 5 and 7, suggests potential antimicrobial properties.

The mechanism of antimicrobial action likely involves:

  • Metal chelation that disrupts essential metal-dependent processes in microorganisms

  • Potential intercalation with DNA due to the planar aromatic system

  • Interaction with cellular proteins through the functional groups

Enzyme Inhibition Properties

By analogy to the quinoline derivatives mentioned in the literature, 5,7-diaminoquinoline-2,8-diol dihydrochloride might exhibit enzyme inhibitory properties relevant to neurological disorders. Researchers have developed 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives specifically designed to inhibit both cholinesterases and monoamine oxidases for Alzheimer's disease treatment .

Table 2: Comparison of Quinoline Derivatives and Their Biological Activities

Compound TypeKey Structural FeaturesReported Biological ActivitiesPotential Relevance to 5,7-Diaminoquinoline-2,8-diol Dihydrochloride
3,4-Dihydro-2(1H)-Quinolinone-DithiocarbamateQuinolinone core with dithiocarbamate moietyChEs/MAOs inhibition for Alzheimer's disease treatmentSuggests potential enzyme inhibitory properties
2-[(5,7-Dibromoquinolin-8-yl)oxy]-derivatives5,7-Dibromo substitution, 8-position functionalizationPotential antimicrobial activityIndicates biological relevance of 5,7-substitution pattern
4-(Piperazin-1-yl)quinolin-8-ol derivatives8-Hydroxyl group, piperazine substitutionDopamine D2/D3 agonism, iron chelation for Parkinson's diseaseSuggests neuroprotective potential through metal chelation

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for predicting the behavior of 5,7-diaminoquinoline-2,8-diol dihydrochloride and designing improved derivatives.

Impact of Functional Groups

The specific positioning of functional groups on the quinoline scaffold significantly influences biological activity:

  • The hydroxyl group at position 8 is critical for metal chelation properties, particularly for iron binding relevant to neuroprotection .

  • The additional hydroxyl group at position 2 may enhance metal chelation capability and alter the electronic properties of the ring system.

  • Amino groups at positions 5 and 7 introduce basic centers that likely influence solubility, receptor binding, and potentially antimicrobial activity.

Research on quinoline derivatives has demonstrated that "the 3,4-dihydro-2(1H)-quinolinone core can act on the PAS site of AChE" while other structural elements can interact with the CAS site, enabling dual-site binding . The unique substitution pattern in 5,7-diaminoquinoline-2,8-diol dihydrochloride may confer similar multi-site binding capabilities.

Molecular Interactions

The potential molecular interactions of 5,7-diaminoquinoline-2,8-diol dihydrochloride with biological targets would be influenced by:

  • Hydrogen bonding through amino and hydroxyl groups

  • π-π interactions through the aromatic ring system

  • Metal coordination through strategically positioned hydroxyl groups

  • Electrostatic interactions, particularly in the protonated dihydrochloride form

Crystallographic studies of related compounds have revealed important structural features that influence binding. For instance, in 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide, "an intramolecular N—H⋯N hydrogen bond forms an eight-membered ring" and "the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds and short Br⋯O interactions" . Similar intramolecular and intermolecular interactions might play important roles in the binding of 5,7-diaminoquinoline-2,8-diol dihydrochloride to its biological targets.

Analytical Applications

The structural features of 5,7-diaminoquinoline-2,8-diol dihydrochloride suggest potential applications beyond medicinal chemistry, particularly in analytical science.

Metal Ion Detection

8-Hydroxyquinoline derivatives have found extensive application as analytical reagents in absorption spectrophotometry, fluorimetry, solvent extraction, and partition chromatography . The presence of both 2- and 8-hydroxyl groups in 5,7-diaminoquinoline-2,8-diol dihydrochloride, combined with the amino functionalities, may confer unique metal selectivity or enhanced sensitivity for analytical applications.

The specific arrangement of functional groups could create distinct spectroscopic signatures upon metal complexation, potentially enabling selective detection of specific metal ions relevant to biological and environmental analysis.

Fluorescent Probes

Pharmacokinetic Considerations

The potential therapeutic applications of 5,7-diaminoquinoline-2,8-diol dihydrochloride would be influenced by its pharmacokinetic properties, particularly its ability to reach target tissues.

Blood-Brain Barrier Permeability

For applications in neurodegenerative diseases, blood-brain barrier (BBB) permeability is crucial. Research on related quinoline derivatives has included evaluation of "the ability to cross the blood-brain barrier (BBB)" as part of comprehensive biological assessment . The balance of hydrophilic and lipophilic properties in 5,7-diaminoquinoline-2,8-diol dihydrochloride would determine its BBB penetration potential.

The dihydrochloride salt formation might reduce BBB permeability due to increased hydrophilicity, potentially necessitating prodrug approaches or alternative delivery strategies for CNS applications.

Future Research Directions

Several critical research areas would advance our understanding of 5,7-diaminoquinoline-2,8-diol dihydrochloride and its potential applications:

Synthetic Development

Establishment of efficient, scalable synthetic routes would be fundamental for further research. This would include:

  • Optimization of regioselective functionalization strategies

  • Development of protecting group approaches for selective introduction of amino and hydroxyl groups

  • Purification and crystallization protocols for obtaining high-purity material suitable for biological testing

Comprehensive Characterization

Detailed physicochemical characterization would provide essential foundational knowledge:

  • Complete spectroscopic profiling (NMR, IR, UV-visible, mass spectrometry)

  • X-ray crystallographic analysis to confirm three-dimensional structure

  • Solubility profiles in various physiologically relevant media

  • Stability studies under different conditions (pH, temperature, light)

Biological Activity Screening

Systematic evaluation of biological activities would help identify the most promising applications:

  • Enzyme inhibition assays (ChEs, MAOs) relevant to neurodegenerative diseases

  • Receptor binding studies, particularly for dopamine receptors

  • Metal chelation capacity, especially for iron and other physiologically relevant metals

  • Antimicrobial activity against various pathogens

  • Antioxidant properties and neuroprotective effects in cellular models

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